Cefalexin monohydrate 100 microg/mL in Acetonitrile
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Overview
Description
Cephalexin monohydrate is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and some Gram-negative bacteria. Cephalexin monohydrate works by inhibiting bacterial cell wall synthesis, making it a valuable tool in combating infections such as respiratory tract infections, skin infections, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalexin monohydrate is synthesized through the silylation of 7-aminocephalosporanic acid (7-ACA) followed by acylation with phenylglycine chloride. The silylation step is typically carried out by refluxing in a solvent with a boiling point above 100°C .
Industrial Production Methods: In industrial settings, cephalexin monohydrate is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cephalexin monohydrate undergoes various chemical reactions, including:
Oxidation: Cephalexin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Cephalexin can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Strong nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Cephalexin monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat bacterial infections, making it a subject of pharmacokinetic and pharmacodynamic studies
Mechanism of Action
Cephalexin monohydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a longer half-life compared to cephalexin.
Cefaclor: Known for its broader spectrum of activity against Gram-negative bacteria.
Cefazolin: An intravenous cephalosporin with similar activity but different administration routes
Cephalexin monohydrate remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10?,11?,15-;/m1./s1 |
InChI Key |
AVGYWQBCYZHHPN-KJTIIWGRSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H](C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origin of Product |
United States |
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